molecular formula C15H17N3O3 B11138817 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11138817
M. Wt: 287.31 g/mol
InChI Key: XJOGGYZJZXZXOL-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile: is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a nitrile group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile
  • 3,4-Dimethoxyphenethylamine
  • Mescaline (3,4,5-trimethoxyphenylethylamine)

Uniqueness

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-methyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H17N3O3/c1-10-18-12(9-16)15(21-10)17-7-6-11-4-5-13(19-2)14(8-11)20-3/h4-5,8,17H,6-7H2,1-3H3

InChI Key

XJOGGYZJZXZXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NCCC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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